(+)-Carnitine hydrochloride
Overview
Description
(+)-Carnitine hydrochloride, also known as L-carnitine hydrochloride, is a quaternary amine compound that plays a crucial role in energy production and fatty acid metabolism. It is synthesized in mammals from the essential amino acids lysine and methionine and can also be ingested through the diet, with red meat and dairy products being primary sources . Carnitine is essential for the transport of long-chain fatty acids across the mitochondrial membrane, facilitating their β-oxidation . It also acts as a shuttle for acetyl groups, influencing glucose metabolism and energy sensing .
Synthesis Analysis
The synthesis of L-(−)-Carnitine has been achieved from epichlorohydrin using a selective hydrolytic kinetic resolution with chiral salen-CoIII complexes. This process yields (S)-(+)-epichlorohydrin, which is then subjected to quaternarization, cyanidation, hydrolysis, and ionic exchange, with an overall yield of about 70% based on (S)-(+)-epichlorohydrin . Another approach for synthesizing carnitine analogs involves the treatment of tert-butyl 3,4-epoxybutyrate with appropriate amines, followed by mild acid hydrolysis .
Molecular Structure Analysis
The crystal and molecular structure of DL-carnitine hydrochloride has been determined using X-ray diffraction. The crystals are monoclinic space group P21/c, with a skeletal configuration similar to γ-amino-β-hydroxybutyric acid. The Cl− ion mediates between adjacent carnitine cations by two O–H···Cl− hydrogen bonds to form an infinite chain along the c-axis .
Chemical Reactions Analysis
Carnitine participates in several chemical reactions within the body. It is involved in the β-oxidation of fatty acids by acting as an obligatory cofactor, facilitating the transport of fatty acids into mitochondria as acylcarnitine esters . Carnitine also plays a role in buffering the acyl coenzyme A (CoA)-CoA ratio, branched-chain amino acid metabolism, removal of excess acyl groups, and peroxisomal fatty acid oxidation .
Physical and Chemical Properties Analysis
Carnitine's physical and chemical properties are significant for its biological functions. It is a low-molecular-weight compound that is biologically active in the L-form and is stored primarily in skeletal muscle, with lower concentrations in plasma . Carnitine's role as an osmoprotectant in bacteria and its ability to enhance thermotolerance, cryotolerance, and barotolerance have been noted . Its therapeutic properties include modulation of brain energy and phospholipid metabolism, synaptic morphology, and neurotransmitter transmission .
Scientific Research Applications
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Pharmaceutical Salts : Carnitine hydrochloride is a pharmaceutical salt of the small molecule drug Carnitine . Pharmaceutical salts are extensively used to overcome poor solubility, and hydrochloride salts are the dominant salt entity for active pharmaceutical ingredient (API) bases .
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Cocrystallization : Cocrystallization is an effective crystal engineering approach for improving the solid-state properties of APIs . It can improve solubility, dissolution, bioavailability, and stability without changing their pharmacological activities . Carnitine hydrochloride could potentially be used in cocrystallization to modify its properties .
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Solid Lipid Nanoparticles (SLNs) : SLNs are a type of nanoparticle that can be used for drug delivery . Carnitine hydrochloride could potentially be loaded into SLNs for different applications .
Safety And Hazards
L-Carnitine is generally safe for most people when taken by mouth or given intravenously by healthcare professionals. It can cause side effects such as nausea, vomiting, stomach upset, heartburn, diarrhea, and seizures. It can also cause the urine, breath, and sweat to have a “fishy” odor.
Future Directions
Research is ongoing into the potential therapeutic uses of L-Carnitine and its derivatives. Some areas of interest include its potential role in weight management, heart health, and exercise performance. However, more research is needed to confirm these benefits and to fully understand the mechanisms involved.
properties
IUPAC Name |
[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@H](CC(=O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60142995 | |
Record name | (+)-Carnitine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Carnitine hydrochloride | |
CAS RN |
10017-44-4 | |
Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10017-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Carnitine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Carnitine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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